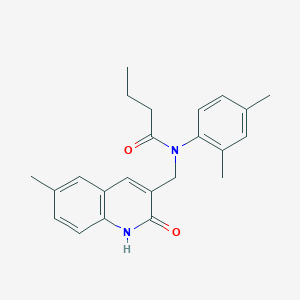
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMQB, and it has been extensively studied for its biochemical and physiological effects.
作用机制
DMQB exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. DMQB also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
DMQB has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
DMQB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent therapeutic effects at low concentrations. However, DMQB has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for DMQB research. One potential area of research is the development of novel DMQB derivatives with improved solubility and bioavailability. Another area of research is the investigation of DMQB's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the precise mechanism of action of DMQB and its potential side effects.
Conclusion:
In conclusion, DMQB is a chemical compound that has shown great promise in scientific research for its potential therapeutic applications. Its ability to modulate various signaling pathways in the body makes it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of DMQB as a therapeutic agent.
合成方法
The synthesis of DMQB involves the reaction of 2-hydroxy-6-methylquinoline with 2,4-dimethylbenzoyl chloride and butyric anhydride. The resulting product is then purified using column chromatography to obtain pure DMQB.
科学研究应用
DMQB has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMQB has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-5-6-22(26)25(21-10-8-15(2)11-17(21)4)14-19-13-18-12-16(3)7-9-20(18)24-23(19)27/h7-13H,5-6,14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQNNRLHKXPANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


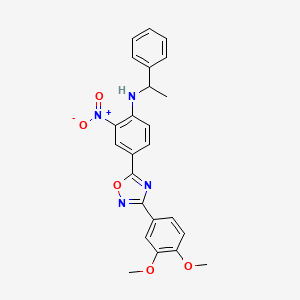

![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)

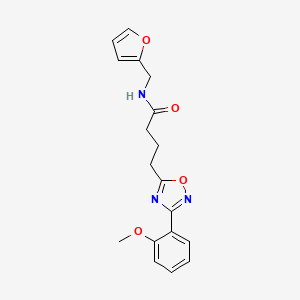
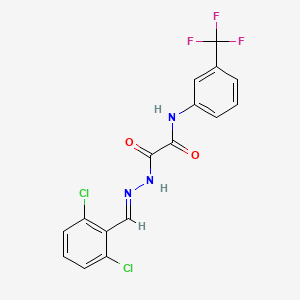
![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)

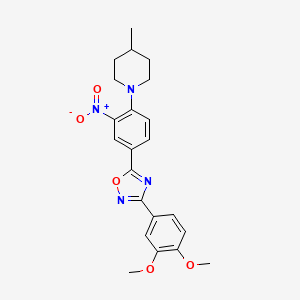
![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)